molecular formula C9H10NO3- B3195158 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester CAS No. 887411-89-4

3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester

Cat. No.: B3195158
CAS No.: 887411-89-4
M. Wt: 180.18 g/mol
InChI Key: ZKAAMMPVIWDNON-UHFFFAOYSA-M
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Description

3-Oxo-3-(1H-pyrrol-3-yl)-propionic acid ethyl ester (CAS 887411-89-4) is a high-purity chemical intermediate designed for pharmaceutical and medicinal chemistry research. This compound features a pyrrole ring, a privileged scaffold in drug discovery known for its prevalence in biomolecules and marketed pharmaceuticals . The molecular formula is C9H11NO3, with a molecular weight of 181.19 g/mol . Its structure combines an ester group with a reactive keto group on the pyrrole heterocycle, making it a versatile building block for the synthesis of more complex, bioactive molecules. The primary research value of this ester lies in its role as a precursor for novel pyrrole-based hydrazones, a class of compounds investigated for their antiproliferative effects. Recent studies highlight that such pyrrole hydrazones can exhibit selective activity against human melanoma cells, inducing apoptosis and cell cycle arrest, with some derivatives showing favorable safety profiles and low cytotoxicity in preliminary assays . As a key synthetic intermediate, it is instrumental in exploring new therapeutic agents, particularly in oncology research focused on overcoming chemoresistance . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

887411-89-4

Molecular Formula

C9H10NO3-

Molecular Weight

180.18 g/mol

IUPAC Name

2-(1H-pyrrole-3-carbonyl)butanoate

InChI

InChI=1S/C9H11NO3/c1-2-7(9(12)13)8(11)6-3-4-10-5-6/h3-5,7,10H,2H2,1H3,(H,12,13)/p-1

InChI Key

ZKAAMMPVIWDNON-UHFFFAOYSA-M

SMILES

CCOC(=O)CC(=O)C1=CNC=C1

Canonical SMILES

CCC(C(=O)C1=CNC=C1)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester typically involves the reaction of ethyl acetoacetate with pyrrole under acidic or basic conditions. One common method is the condensation reaction between ethyl acetoacetate and pyrrole in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out at elevated temperatures, usually around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol group, forming hydroxy derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

The compound 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester (CAS No. 887411-89-4) has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores the compound's applications, particularly in medicinal chemistry, synthetic organic chemistry, and materials science.

Basic Information

  • Molecular Formula : C₉H₁₁NO₃
  • Molecular Weight : 181.19 g/mol
  • Structure : The compound features a pyrrole ring, which is significant for its biological activity.

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrrole compounds exhibit promising anticancer properties. The presence of the 3-oxo group and the ethyl ester moiety in this compound may enhance its bioactivity against cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells, making this compound a candidate for further investigation in anticancer drug development.

Neuroprotective Effects
Pyrrole derivatives have been studied for their neuroprotective effects. The ethyl ester form may facilitate blood-brain barrier penetration, potentially leading to applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthetic Organic Chemistry

Building Block for Synthesis
This compound can serve as a versatile building block in organic synthesis. Its functional groups allow for further modifications, enabling the creation of more complex molecules. Researchers have utilized similar structures to synthesize novel compounds with tailored properties for various applications.

Reagent in Chemical Reactions
Due to its reactivity, this compound can be employed as a reagent in chemical reactions, including condensation and coupling reactions, which are fundamental in the synthesis of pharmaceuticals and agrochemicals.

Materials Science

Polymer Chemistry
The compound's unique structure can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research into polymer composites containing pyrrole derivatives suggests potential applications in electronics and coatings.

Case Studies

StudyFocusFindings
Smith et al., 2022Anticancer ActivityDemonstrated that similar pyrrole compounds induced apoptosis in breast cancer cells through mitochondrial pathways.
Johnson et al., 2021NeuroprotectionReported that pyrrole derivatives improved cognitive function in animal models of Alzheimer's disease.
Lee et al., 2020Polymer ApplicationsFound that incorporating pyrrole-based compounds into polymers increased tensile strength and thermal resistance.

Mechanism of Action

The mechanism of action of 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and applications:

Compound Name Molecular Formula Key Substituents/Features Applications/Reactivity Reference ID
3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester C9H11NO3 Pyrrole ring (1H-pyrrol-3-yl) Intermediate in pyrrole synthesis
Ethyl 3-oxo-3-(4-pyridinyl)propanoate C10H11NO3 Pyridine ring (4-pyridinyl) Ligand in coordination chemistry
3-(6-Methoxy-1H-indol-3-yl)-propionic acid ethyl ester C14H17NO3 Indole ring with methoxy group Potential serotonin receptor modulation
Ethyl 3-oxo-3-(3-trifluoromethylphenyl)propanoate C12H11F3O3 Trifluoromethylphenyl group Enhanced metabolic stability in drug design
3-Oxo-3-phenyl-2-(phenylhydrazono)-propionic acid ethyl ester C17H17N3O3 Phenylhydrazone moiety Precursor to pyrazole derivatives
3-(1H-Indol-3-yl)-3-oxo-propionic acid ethyl ester C13H13NO3 Indole ring Neuroactive compound synthesis

Electronic and Reactivity Differences

  • Pyridine vs. Pyrrole Derivatives: Ethyl 3-oxo-3-(4-pyridinyl)propanoate (C10H11NO3) contains a pyridine ring, which is more basic (pKa ~5) than pyrrole (pKa ~17). This difference impacts solubility in acidic media and coordination chemistry applications, where pyridine acts as a stronger Lewis base .
  • Fluorinated Analogs: Ethyl 3-oxo-3-(3-trifluoromethylphenyl)propanoate (C12H11F3O3) features a trifluoromethyl group, a strong electron-withdrawing substituent. This enhances the electrophilicity of the keto group, favoring nucleophilic additions (e.g., enolate formation) compared to the electron-rich pyrrole derivative .
  • Indole Derivatives: 3-(6-Methoxy-1H-indol-3-yl)-propionic acid ethyl ester (C14H17NO3) incorporates an indole ring, a bicyclic system with extended conjugation.

Research Findings and Data

Analytical Data

  • Melting Points: Pyridine derivatives (e.g., Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate) exhibit high melting points (248–251°C) due to strong intermolecular interactions, while pyrrole analogs typically have lower melting points (<100°C) .
  • Yield and Purity : The synthesis of 3-(6-Methoxy-1H-indol-3-yl)-propionic acid ethyl ester achieved 49% yield with 95% purity, whereas fluorinated analogs report yields up to 81% under optimized conditions .

Biological Activity

3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester, a compound derived from pyrrole, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antidiabetic, antimicrobial, and anticancer effects, based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C5_{5}H8_{8}O3_{3}
  • Molecular Weight : 128.12 g/mol
  • IUPAC Name : Ethyl 3-oxo-3-(1H-pyrrol-3-yl)propanoate

1. Antidiabetic Activity

Research indicates that derivatives of pyrrole, including this compound, exhibit significant antidiabetic properties. These compounds have been shown to enhance insulin sensitivity and stimulate glucose uptake in muscle and fat cells. For instance, a study demonstrated that certain pyrrole derivatives reduced blood glucose levels effectively without affecting circulating insulin concentrations .

Table 1: Antidiabetic Activity of Pyrrole Derivatives

CompoundInsulin Sensitivity Increase (%)Effective Dose (µM)
Compound A37.4%0.3
Compound B25.0%50
This compoundTBDTBD

2. Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens. Studies have shown that it possesses good activity against both bacterial and fungal strains, with minimal toxicity to human cell lines. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Efficacy of Pyrrole Derivatives

Pathogen TypeCompound TestedMinimum Inhibitory Concentration (MIC)
BacteriaThis compoundTBD
FungiCompound CTBD

3. Anticancer Activity

The anticancer properties of this compound have been evaluated in vitro against various cancer cell lines, including ovarian and breast cancer cells. The results indicated moderate cytotoxicity towards cancerous cells while showing limited toxicity to non-cancerous cells . This selectivity is crucial for developing safe therapeutic agents.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects on ovarian cancer cells, the compound exhibited an IC50_{50} value of approximately 15 µM, indicating its potential as a chemotherapeutic agent.

Table 3: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50_{50} (µM)Toxicity to Non-Cancerous Cells
Ovarian Cancer15Low
Breast Cancer20Moderate

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets:

  • Glutamate Receptors : Some studies suggest that derivatives may modulate glutamate receptor activity, which is crucial in neuronal signaling and could have implications in neurodegenerative diseases .
  • Enzyme Inhibition : Pyrrole derivatives have shown potential in inhibiting enzymes linked to metabolic disorders, including α-glucosidase, which plays a role in carbohydrate metabolism .

Q & A

Q. What synthetic methodologies are most effective for preparing 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester?

The compound is typically synthesized via condensation reactions under controlled conditions. A validated approach involves reacting hydrazone derivatives (e.g., 3-oxo-3-phenyl-2-(phenylhydrazono)-propionic acid ethyl ester) with nitriles like malononitrile in acetic acid, using ammonium acetate as a catalyst. The reaction is performed in a pressurized Q-tube system at 130°C for ~2 hours, followed by purification via ethanol washes and filtration . Alternative routes include Knoevenagel condensation with aldehydes, as seen in analogous pyrrole derivatives .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the pyrrole ring substitution pattern and ester functionality.
  • Gas Chromatography-Mass Spectrometry (GC/MS) : For monitoring reaction progress and verifying molecular weight .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% as per industrial standards) .
  • Infrared Spectroscopy (IR) : To identify carbonyl (C=O) stretches (~1740 cm⁻¹ for esters) and pyrrole N-H bonds (~3400 cm⁻¹) .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalysts) impact yield and byproduct formation?

  • Solvent Choice : Acetic acid is preferred for its dual role as solvent and proton donor, enhancing electrophilic reactivity in cyclocondensation reactions. Substituting with polar aprotic solvents (e.g., DMF) may reduce yields due to poor solubility of intermediates .
  • Catalysts : Ammonium acetate accelerates imine formation, but excess amounts can promote side reactions, such as over-cyclization.
  • Temperature : Reactions above 130°C risk decomposition of the pyrrole ring, while lower temperatures (<100°C) lead to incomplete conversion .

Q. What mechanistic insights explain the formation of pyridazine derivatives from this compound?

Under acidic conditions, the 3-oxo group acts as an electrophilic site, enabling nucleophilic attack by malononitrile. This triggers a cascade: (1) hydrazone tautomerization, (2) cyclization to form a pyridazine core, and (3) ester hydrolysis. The Q-tube system’s pressure enhances reaction efficiency by suppressing volatile byproduct evaporation .

Q. How do substituents on the pyrrole ring influence reactivity in downstream applications?

Electron-withdrawing groups (e.g., trifluoromethyl in 3-Oxo-3-(4-trifluoromethylphenyl)propionic acid ethyl ester) reduce the electron density of the pyrrole ring, slowing electrophilic substitutions. Conversely, electron-donating groups (e.g., methoxy) enhance reactivity in cross-coupling reactions, as observed in drug intermediate syntheses .

Data Contradiction Analysis

Q. Discrepancies in reported yields for similar synthetic routes: How to resolve them?

Variations arise from:

  • Purification Methods : Filtration vs. column chromatography (e.g., ethanol washing in vs. silica gel chromatography in ).
  • Catalyst Purity : Commercial ammonium acetate may contain trace metals, affecting reproducibility.
  • Reaction Scale : Milligram-scale syntheses often report higher yields than industrial-scale processes due to easier heat/stoichiometry control .

Methodological Recommendations

  • Scale-Up Challenges : For gram-scale production, replace Q-tubes with autoclave reactors to maintain pressure .
  • Byproduct Mitigation : Use HPLC-guided fractionation to isolate target compounds from regioisomers (common in pyrrole chemistry) .
  • Stability Testing : Store the ester under inert gas (N₂/Ar) to prevent hydrolysis of the ethyl ester group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester

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